molecular formula C17H40N4 B139150 N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine CAS No. 132004-62-7

N,N'-Bis(3-(ethylamino)propyl)-1,7-heptanediamine

Cat. No. B139150
M. Wt: 300.5 g/mol
InChI Key: WIOJAQYPAPCEMC-UHFFFAOYSA-N
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Patent
US05646124

Procedure details

Treat 3,7,15,19-tetra(t-butoxycarbonyl)-3,7,15,19-tetraazaheneicosane (1.68 gm, 0.0024 mol) with HCl in methanol (50 ml, 1.0N) and stir overnight. Filter the mixture and recrystallize the title compound from methanol/water (20:80, v/v) to yield 0.5 gm of the title compound. Rf is 0.39 on silica gel plates eluted with 40% ammonia (concentrated) in methanol; mp 322°-23° C. with degradation.
Name
3,7,15,19-tetra(t-butoxycarbonyl)-3,7,15,19-tetraazaheneicosane
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]([CH2:11][CH2:12][CH2:13][N:14](C(OC(C)(C)C)=O)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][N:22](C(OC(C)(C)C)=O)[CH2:23][CH2:24][CH2:25][N:26](C(OC(C)(C)C)=O)[CH2:27][CH3:28])[CH2:9][CH3:10])=O)(C)(C)C.Cl>CO>[CH2:27]([NH:26][CH2:25][CH2:24][CH2:23][NH:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][CH2:11][NH:8][CH2:9][CH3:10])[CH3:28]

Inputs

Step One
Name
3,7,15,19-tetra(t-butoxycarbonyl)-3,7,15,19-tetraazaheneicosane
Quantity
1.68 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(CC)CCCN(CCCCCCCN(CCCN(CC)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the mixture
CUSTOM
Type
CUSTOM
Details
recrystallize the title compound from methanol/water (20:80

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)NCCCNCCCCCCCNCCCNCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.